molecular formula C13H8BrFO B3273729 (4-Bromophenyl)(2-fluorophenyl)methanone CAS No. 59396-43-9

(4-Bromophenyl)(2-fluorophenyl)methanone

Cat. No.: B3273729
CAS No.: 59396-43-9
M. Wt: 279.1 g/mol
InChI Key: BNJKHOYHQYYFGU-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2-fluorophenyl)methanone is an organic compound with the molecular formula C13H8BrFO It is a member of the aromatic ketones family, characterized by the presence of a bromine atom on one phenyl ring and a fluorine atom on the other

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)(2-fluorophenyl)methanone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-bromobenzoyl chloride with 2-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)(2-fluorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed:

Scientific Research Applications

(4-Bromophenyl)(2-fluorophenyl)methanone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • (4-Bromophenyl)(4-fluorophenyl)methanone
  • (2-Bromophenyl)(4-fluorophenyl)methanone
  • (4-Bromophenyl)(2,4-dimethoxyphenyl)methanone

Comparison: (4-Bromophenyl)(2-fluorophenyl)methanone is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for targeted applications .

Properties

IUPAC Name

(4-bromophenyl)-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFO/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJKHOYHQYYFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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